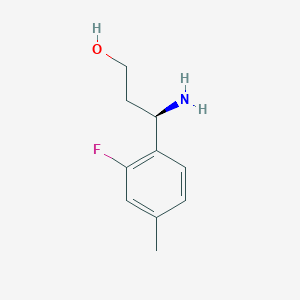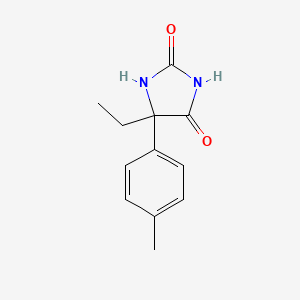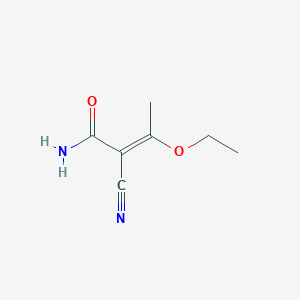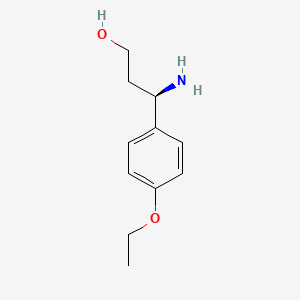
(3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL is a chiral compound with a specific three-dimensional arrangement of atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and ®-3-amino-1-propanol.
Condensation Reaction: The aldehyde group of 2-fluoro-4-methylbenzaldehyde reacts with the amino group of ®-3-amino-1-propanol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反应分析
Types of Reactions
(3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of (3R)-3-(2-fluoro-4-methylphenyl)propan-1-one.
Reduction: Formation of various reduced derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential biological activities.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL: Similar structure with a chlorine atom instead of a fluorine atom.
(3R)-3-Amino-3-(2-fluoro-4-ethylphenyl)propan-1-OL: Similar structure with an ethyl group instead of a methyl group.
(3R)-3-Amino-3-(2-fluoro-4-methylphenyl)butan-1-OL: Similar structure with an additional carbon atom in the alkyl chain.
Uniqueness
(3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound can lead to distinct interactions with molecular targets, making it valuable for various applications.
属性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(9(11)6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
InChI 键 |
RIRUUXIAGMYBHB-SNVBAGLBSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)[C@@H](CCO)N)F |
规范 SMILES |
CC1=CC(=C(C=C1)C(CCO)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B15275560.png)
![Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15275563.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15275564.png)


![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)

![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)


![2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B15275610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)

![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
